molecular formula C19H18N6O3 B2559964 N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351581-30-0

N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No.: B2559964
CAS No.: 1351581-30-0
M. Wt: 378.392
InChI Key: NBKYOZBUPIKQLJ-UHFFFAOYSA-N
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Description

The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole group is a five-membered ring with four nitrogen atoms and one carbon atom . The morpholine group is a six-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrazoles are known to participate in a variety of reactions due to their high nitrogen content .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally stable under normal conditions but can decompose under high heat .

Scientific Research Applications

Antiallergic Properties

Research has shown tetrazole derivatives to possess significant antiallergic properties. For instance, studies have identified compounds with potent antiallergic activity, evaluated through models such as the rat passive cutaneous anaphylaxis (PCA) assay. These investigations aim to discover clinically useful antiallergic agents, suggesting a pathway for exploring the applications of "N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide" in antiallergic research (Honma et al., 1983).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of similar compounds have been explored, with some derivatives showing promising results against various microbial strains and cancer cell lines. Such research underscores the potential of exploring "this compound" for similar biological activities, contributing to the development of new therapeutic agents (Talupur et al., 2021).

Synthesis and Characterization

Scientific inquiries into compounds with tetrazole groups often involve their synthesis, characterization, and the evaluation of their biological activities. Studies detail the synthesis routes and chemical properties of these compounds, providing a foundation for further research into their potential applications. This approach could be applied to "this compound", exploring its synthesis and potential uses in various fields of chemistry and biology (Palkar et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Tetrazoles have been the focus of much research due to their wide range of biological activities .

Properties

IUPAC Name

4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYOZBUPIKQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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